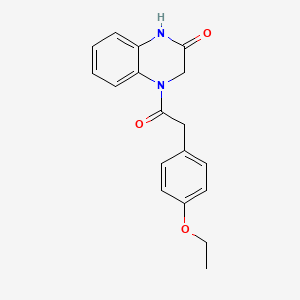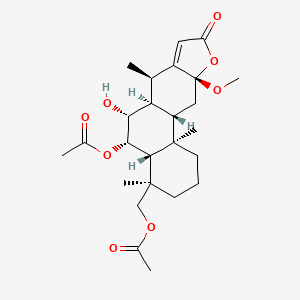
Chagreslactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chagreslactone is an organic compound used for research related to life sciences . It’s a minor constituent isolated from the leaves of Myrospermum frutescens .
Molecular Structure Analysis
Chagreslactone, along with other compounds like Chagresnol and 6beta,18-diacetoxycassan-13,15-diene, possess cassane skeletons . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Chagreslactone are not provided in the available resources. Typically, such properties would include things like density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación
Molecular Structure and Applications in Disease Treatment
- Molecular Structure and Natural Derivation : Chagreslactone, identified in the leaves of Myrospermum frutescens, is a cassane skeleton diterpene. Its molecular structure and stereochemistry were elucidated using NMR, UV, IR, and MS spectroscopy. This compound was investigated for potential activities against Chagas's disease (Torres-Mendoza et al., 2004).
Chaperone Therapy and Disease Management
- Chaperone Therapy for Lysosomal Diseases : Chaperone therapy is a novel approach for treating lysosomal diseases, where small-molecule chaperones stabilize mutant enzymes, enhancing their stability and correcting their conformation. This therapeutic strategy has shown potential for diseases like Fabry disease, GM1-gangliosidosis, and Gaucher disease, where it could improve the bioavailability of drugs and patient quality of life (Parenti et al., 2014).
- Chaperones in Protein Folding and Proteostasis : Molecular chaperones play a crucial role in protein folding and maintaining proteostasis. They guide the folding, intracellular disposition, and proteolytic turnover of key cell growth and survival regulators. Disruption in proteostasis is linked to aging and degenerative diseases (Kim et al., 2013).
- Chaperone Therapies for Protein Misfolding Diseases : Emerging chaperone therapies are developed to treat protein misfolding diseases. This includes lysosomal diseases where unstable mutant enzyme proteins are stabilized by chemical chaperones, enhancing enzyme activity and correcting pathophysiology (Suzuki, 2014).
Chaperone Therapy in Metabolic Diseases
- Impact on Type 1 Diabetes : The study of a humanised CD3-antibody, ChAglyCD3, showed that its treatment in type 1 diabetic patients can suppress the rise in insulin requirements, depending on their age and initial residual beta cell function. This finding helps in defining inclusion criteria for prevention trials in type 1 diabetes (Keymeulen et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17-,19-,20+,21+,22-,23-,24+,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNZVWBRRAOGK-LQDYNQSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](C[C@@]3(C1=CC(=O)O3)OC)[C@]4(CCC[C@@]([C@@H]4[C@@H]([C@@H]2O)OC(=O)C)(C)COC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4R,4aR,5S,6R,6aS,7R,10aR,11aS,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2766137.png)
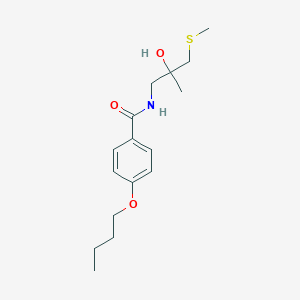
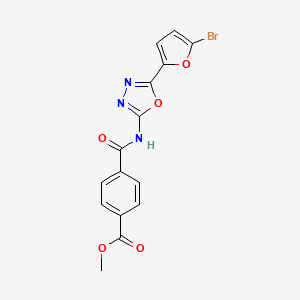

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)
![N-(3-chlorophenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2766146.png)
![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)

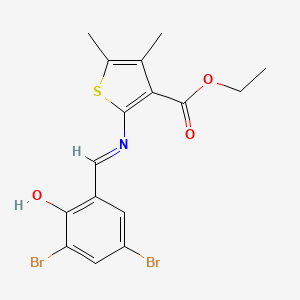

![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
![2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2766158.png)
